molecular formula C22H20N4O5S2 B241397 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide

Katalognummer: B241397
Molekulargewicht: 484.6 g/mol
InChI-Schlüssel: VMXZHWWQTNISHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide, also known as compound 1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoindoline-1,3-dione derivatives and has been synthesized using a variety of methods.

Wirkmechanismus

The exact mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 is not fully understood. However, it has been proposed that this compound 1 inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. Inhibition of PTP1B leads to increased insulin sensitivity and improved glucose tolerance. Compound 1 has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in tumor invasion and metastasis. Inhibition of MMPs leads to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
Compound 1 has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound 1 inhibits the activity of PTP1B and MMPs. In vivo studies have demonstrated that this compound 1 improves glucose tolerance and insulin sensitivity, reduces tumor growth and metastasis, and exhibits anti-inflammatory activity. These effects are likely due to the inhibition of PTP1B and MMPs by this compound 1.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 is its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities, which make it a promising candidate for drug development. Another advantage is its efficient synthesis methods, which make it easily accessible for research purposes. However, one limitation is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how this compound 1 exerts its therapeutic effects.

Zukünftige Richtungen

There are several future directions for research on 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1. One direction is to further investigate its mechanism of action. Understanding how this compound 1 inhibits the activity of PTP1B and MMPs could lead to the development of more effective drugs for the treatment of cancer, inflammation, and diabetes. Another direction is to study the pharmacokinetics and toxicity of this compound 1. This information is necessary for the development of safe and effective drugs. Additionally, further studies are needed to determine the optimal dosage and administration of this compound 1 for therapeutic purposes.

Synthesemethoden

Compound 1 has been synthesized using different methods, including one-pot synthesis, microwave-assisted synthesis, and solvent-free synthesis. One-pot synthesis involves the reaction between 1,3-benzothiazol-2-amine and 2-(chloroacetyl)isoindoline-1,3-dione in the presence of a base. Microwave-assisted synthesis involves the reaction between 1,3-benzothiazol-2-amine and 2-(chloroacetyl)isoindoline-1,3-dione under microwave irradiation. Solvent-free synthesis involves the reaction between 1,3-benzothiazol-2-amine and isoindoline-1,3-dione-2-carboxylic acid in the presence of a catalyst. These methods have been found to be efficient in the synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1.

Wissenschaftliche Forschungsanwendungen

Compound 1 has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antidiabetic activities. In vitro studies have shown that 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide 1 inhibits the growth of cancer cells and induces apoptosis. In vivo studies have demonstrated that this compound 1 reduces tumor growth and metastasis in animal models. Compound 1 has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.

Eigenschaften

Molekularformel

C22H20N4O5S2

Molekulargewicht

484.6 g/mol

IUPAC-Name

2-(1,3-dioxoisoindol-2-yl)-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C22H20N4O5S2/c27-19(13-26-20(28)15-6-2-3-7-16(15)21(26)29)24-22-23-17-9-8-14(12-18(17)32-22)33(30,31)25-10-4-1-5-11-25/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,23,24,27)

InChI-Schlüssel

VMXZHWWQTNISHD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.